molecular formula C17H10ClN3O4S2 B2430801 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 300817-84-9

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2430801
CAS No.: 300817-84-9
M. Wt: 419.85
InChI Key: VFJPMSODMDNVRA-ZSOIEALJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups will have an impact on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The nitro group could be reduced to an amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and nitro groups could make it more soluble in polar solvents .

Scientific Research Applications

Green Chemistry Synthesis

Researchers have developed environmentally friendly synthetic pathways for producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including derivatives similar to the specified compound. The reactions utilize water as a green solvent, aligning with green chemistry principles and achieving nearly quantitative yields. This approach not only offers an eco-friendly alternative but also demonstrates the compound's versatility in synthesis under mild conditions (Horishny & Matiychuk, 2020).

Anticancer Activity

Thiazolidinone derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their anticancer activities. Certain derivatives have shown significant pro-apoptotic activities in melanoma cell lines, suggesting their potential as therapeutic agents against cancer. These compounds exhibit their effects by inhibiting human carbonic anhydrase isoforms, which are relevant in cancer proliferation (Yılmaz et al., 2015).

Antimicrobial and Antifungal Properties

Synthesized derivatives have been evaluated for their antimicrobial and antifungal properties, showing effectiveness against various bacterial and fungal species. This broad spectrum of activity highlights the compound's potential as a lead structure for developing new antimicrobial agents. The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity, indicating the importance of structural modification in optimizing biological effects (Chawla, 2016).

Material Science Applications

In material science, derivatives of the compound have been utilized in synthesizing transparent polyimides with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities, making them suitable for optical applications. The research demonstrates the compound's utility not only in pharmaceuticals but also in the development of advanced materials with specific optical properties (Tapaswi et al., 2015).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards it might pose .

Properties

IUPAC Name

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJPMSODMDNVRA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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